2-Fluorobenzothiazole

Description

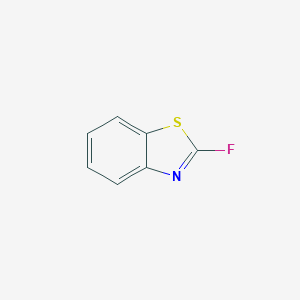

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWCHVAUHZEAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149992 | |

| Record name | 2-Fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-98-4 | |

| Record name | 2-Fluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluorobenzothiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LKM8HMH9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Fluorobenzothiazole chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzothiazole is a fluorinated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom into the benzothiazole scaffold can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a detailed overview of the chemical properties, structure, and experimental methodologies related to this compound, serving as a crucial resource for professionals engaged in research and development.

Chemical Properties and Structure

This compound is characterized by a fused benzene and thiazole ring system, with a fluorine atom substituted at the 2-position of the thiazole ring. This structural arrangement imparts a unique combination of aromaticity and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While the compound is generally described as a liquid at ambient temperature, a specific experimental melting point is not widely reported in the literature. Similarly, quantitative solubility data in various organic solvents is limited, and experimental determination is recommended for specific applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNS | [1][2][3][4][5] |

| Molecular Weight | 153.18 g/mol | [1][3] |

| IUPAC Name | 2-fluoro-1,3-benzothiazole | [2][5] |

| CAS Number | 1123-98-4 | [2][5] |

| Appearance | Clear colorless to light yellow liquid | [5] |

| Boiling Point | 97-98 °C at 16 mmHg | [2][4] |

| 246.8 °C at 760 mmHg (calculated) | ||

| Density | 1.33 g/cm³ | [2] |

| Refractive Index | 1.583 @ 20 °C | [5] |

| Melting Point | Not reported | |

| Solubility | Soluble in common organic solvents (qualitative) | [6] |

Structural Information

The structure of this compound is well-established and can be represented in various formats.

| Identifier | Representation |

| SMILES | C1=CC=C2C(=C1)N=C(S2)F |

| InChI Key | QVWCHVAUHZEAAT-UHFFFAOYSA-N |

The molecule consists of a planar bicyclic system. The electron-withdrawing nature of the fluorine atom at the 2-position significantly influences the electron density distribution within the heterocyclic ring, which can affect its reactivity and interaction with other molecules.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not always explicitly available. However, based on general methodologies for the synthesis of benzothiazole derivatives and standard analytical techniques, representative protocols are provided below.

Synthesis of this compound

A common route for the synthesis of 2-substituted benzothiazoles involves the cyclization of 2-aminothiophenol with various reagents.[7][8] While a specific protocol for the direct fluorination at the 2-position is less common, a plausible method involves the reaction of 2-chlorobenzothiazole with a fluoride source.

Reaction:

Materials:

-

2-Chlorobenzothiazole

-

Potassium fluoride (anhydrous)

-

Aprotic polar solvent (e.g., Sulfolane, N,N-Dimethylformamide)

-

Phase-transfer catalyst (e.g., 18-crown-6) (optional)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride and the chosen aprotic polar solvent.

-

If using, add the phase-transfer catalyst to the mixture.

-

Heat the suspension to the desired reaction temperature (typically between 150-200 °C) with vigorous stirring.

-

Slowly add 2-chlorobenzothiazole to the reaction mixture.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Analytical Methodologies

The purity and identity of synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient program suitable for the elution of the compound (e.g., start at 80 °C, ramp to 280 °C).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns characteristic of the benzothiazole ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in unique chemical environments. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the fluorine atom at the 2-position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-F stretching (typically in the range of 1000-1400 cm⁻¹).[9]

Mandatory Visualizations

Synthesis and Purification Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | C7H4FNS | CID 70753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]

- 5. L19316.MD [thermofisher.com]

- 6. saspublishers.com [saspublishers.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. View of Synthesis of Fluoro Benzothiazoles [1] Comprising Azetidinone Derivatives | Journal of Advances in Science and Technology [ignited.in]

- 9. ikev.org [ikev.org]

Synthesis of 2-Fluorobenzothiazole from 2-Aminothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Fluorobenzothiazole is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The introduction of a fluorine atom at the 2-position of the benzothiazole core can significantly modulate the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides an in-depth overview of a reliable two-step synthetic route to this compound, commencing from readily available starting materials. The synthesis involves the initial preparation of 2-aminobenzothiazole followed by its conversion to the target compound via the Balz-Schiemann reaction. This document furnishes detailed experimental protocols, quantitative data, and visual aids to facilitate its practical implementation in a research and development setting.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 2-aminobenzothiazole. While the user prompt specifies 2-aminothiophenol as the starting material, a more robust and well-documented laboratory-scale synthesis begins with aniline. The second step is the conversion of the 2-amino group of this intermediate to a fluorine atom using the Balz-Schiemann reaction.

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Aminobenzothiazole

This step details the synthesis of the crucial intermediate, 2-aminobenzothiazole, from aniline. The reaction proceeds via the in-situ formation of phenylthiourea, which then undergoes oxidative cyclization mediated by bromine to yield the desired product.[1]

Experimental Protocol

Materials:

-

Aniline (0.02 mol)

-

Ammonium thiocyanate (0.02 mol)

-

Ethanol

-

Concentrated Hydrochloric acid (2 mL)

-

Bromine (0.05 mol)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities of aniline and ammonium thiocyanate in ethanol containing 2 mL of concentrated hydrochloric acid.[1][2]

-

To this solution, add a solution of bromine in glacial acetic acid dropwise with constant stirring.[2]

-

After the addition is complete, reflux the reaction mixture for 1 hour.[1]

-

Cool the mixture in an ice-water bath to precipitate the product.[1][2]

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry.[2]

-

The crude product can be recrystallized from rectified spirit to obtain pure 2-aminobenzothiazole.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Aniline | [1][2] |

| Yield Range | 63-85% | [1] |

| Purity | Recrystallized | [1] |

Table 1: Quantitative data for the synthesis of 2-Aminobenzothiazole.

Step 2: Balz-Schiemann Reaction for the Synthesis of this compound

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring by converting a primary aromatic amine into the corresponding aryl fluoride.[3] The reaction proceeds in two stages: diazotization of the amine followed by thermal decomposition of the resulting diazonium salt.[4]

Experimental Protocol

Materials:

-

2-Aminobenzothiazole

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄)

-

Inert solvent (e.g., hexane, chlorobenzene)[5]

Procedure:

Part A: Diazotization

-

Dissolve 2-aminobenzothiazole in an aqueous solution of fluoroboric acid (HBF₄) at a low temperature (typically 0-5 °C) in a well-ventilated fume hood.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the stirred solution of 2-aminobenzothiazole and HBF₄. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the mixture for a short period (e.g., 30 minutes) after the addition is complete to ensure full formation of the 2-benzothiazolediazonium tetrafluoroborate salt.

-

The diazonium salt may precipitate from the solution. Isolate the salt by filtration under cold conditions.

Part B: Thermal Decomposition

-

Suspend the isolated 2-benzothiazolediazonium tetrafluoroborate in a suitable inert, high-boiling solvent such as hexane or chlorobenzene.[5]

-

Gently heat the suspension. The decomposition is typically carried out at temperatures ranging from 60 to 90 °C.[5] Nitrogen gas will be evolved during this step.

-

After the gas evolution ceases, the reaction is complete.

-

Cool the reaction mixture and isolate the crude this compound by extraction and subsequent removal of the solvent.

-

Purify the product by distillation or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₄FNS | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| Appearance | Liquid | |

| Boiling Point | Not specified | |

| Spectroscopic Data | ||

| Mass Spectrum | Available in public databases | [5] |

| IR Spectrum | Available in public databases | |

| ¹H NMR Spectrum | Available in public databases | |

| ¹³C NMR Spectrum | Available in public databases |

Table 2: Physicochemical and Spectroscopic Data for this compound.

Reaction Mechanisms and Visualizations

Step 1: Synthesis of 2-Aminobenzothiazole (Hugerschoff Reaction)

The reaction begins with the formation of phenylthiourea from aniline and ammonium thiocyanate. This is followed by an electrophilic attack of bromine and subsequent intramolecular cyclization to form the benzothiazole ring.

References

Spectroscopic Profile of 2-Fluorobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for 2-Fluorobenzothiazole (C₇H₄FNS), a key heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, offering a foundational dataset for its identification and structural elucidation. The guide also includes standardized experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

While complete, experimentally verified spectra for this compound are not widely published, the following tables summarize the expected chemical shifts based on data from the parent compound, benzothiazole, and established principles of NMR spectroscopy.[1][2]

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show four signals corresponding to the protons on the benzene ring. The electron-withdrawing nature of the benzothiazole core and the fluorine atom will influence the chemical shifts of these aromatic protons, typically causing them to appear in the downfield region of the spectrum.[2][3][4]

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |

| H-4 | ~8.15 | Doublet (d) | ~8.2 |

| H-5 | ~7.55 | Triplet (t) | ~7.7 |

| H-6 | ~7.48 | Triplet (t) | ~7.7 |

| H-7 | ~7.95 | Doublet (d) | ~8.2 |

Solvent: CDCl₃; Reference: TMS (δ = 0.00 ppm). Note: Predicted values are extrapolated from benzothiazole data.[1]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom (C-2) directly attached to the highly electronegative fluorine and two nitrogen/sulfur atoms is expected to be the most deshielded and appear furthest downfield.[5][6][7][8] A spectrum for this molecule has been recorded on a Varian CFT-20 instrument, though specific peak data is not publicly available.[9]

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| C-2 | >160 (Coupled to F) |

| C-4 | ~127 |

| C-5 | ~126 |

| C-6 | ~125 |

| C-7 | ~122 |

| C-3a (Quaternary) | ~135 |

| C-7a (Quaternary) | ~152 |

Solvent: CDCl₃; Reference: TMS (δ = 0.00 ppm). Note: Predicted values based on general chemical shift ranges and substituent effects.

¹⁹F NMR Spectral Data (Expected)

Fluorine-19 is a highly sensitive nucleus for NMR.[10] For this compound, a single resonance is expected. The chemical shift for fluorine attached to an aromatic system typically falls within a well-defined range.[11][12][13]

| Fluorine Assignment | Expected Chemical Shift (δ) ppm |

| C2-F | -50 to -90 |

Reference: CFCl₃ (δ = 0.00 ppm). Note: The exact chemical shift is sensitive to the solvent and electronic environment.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra for this compound is as follows:[14][15][16]

-

Sample Preparation: Dissolve approximately 5-15 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration may be required.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a sufficient number of scans (typically 8-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton signals (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5] Longer acquisition times are generally necessary due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Use an appropriate reference standard, such as CFCl₃.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation.[17] The spectrum of this compound is expected to be complex, showing characteristic bands for the aromatic system and the C-F bond.[18][19][20]

Characteristic IR Absorption Bands (Predicted)

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1585 | Aromatic C=C Ring Stretch | Medium |

| 1550 - 1450 | C=N Stretch / C=C Ring Stretch | Medium to Strong |

| 1250 - 1100 | C-F Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| ~750 | C-S Stretch | Medium |

Note: Predicted values based on characteristic frequencies for aromatic and fluorinated compounds.[18][21][22]

Experimental Protocol: FT-IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of solid this compound is as follows:[23][24]

-

Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply firm pressure using the pressure clamp.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial for subtracting atmospheric interferences (e.g., CO₂, H₂O) and any instrumental artifacts.

-

Sample Spectrum: Record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Data Acquisition: Collect the spectrum over a typical range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulate multiple scans (e.g., 32-100) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce the structure of the compound.[25][26] The molecular weight of this compound is 153.18 g/mol .[9]

GC-MS Fragmentation Data

The gas chromatography-mass spectrometry (GC-MS) data reveals a prominent molecular ion peak and characteristic fragment ions.[9]

| m/z | Relative Intensity | Proposed Fragment Assignment |

| 153 | Top Peak | [C₇H₄FNS]⁺˙ (Molecular Ion, M⁺˙) |

| 108 | 2nd Highest | [C₆H₄S]⁺˙ (Loss of FCN) |

| 69 | 3rd Highest | [C₃HS]⁺ (Further fragmentation) |

Source: PubChem, NIST Mass Spectrometry Data Center.[9]

Experimental Protocol: LC-MS Analysis

A general protocol for the analysis of benzothiazole derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below:[27][28][29][30][31]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Chromatographic Separation (LC):

-

Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: Employ a gradient elution using two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: Set a flow rate appropriate for the column dimensions, typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Use an Electrospray Ionization (ESI) source, typically operated in positive ion mode for benzothiazole compounds.[27][30]

-

Mass Analysis: Analyze the ions using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire data in full scan mode to detect the molecular ion [M+H]⁺ (m/z 154). For structural confirmation, perform tandem MS (MS/MS) by isolating the precursor ion (m/z 154) and inducing fragmentation to observe the characteristic product ions.

-

Analytical Workflow

The structural characterization of a compound like this compound follows a logical progression, integrating data from multiple spectroscopic techniques to build a conclusive profile.

Caption: A logical workflow for the spectroscopic characterization of this compound.

References

- 1. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C7H4FNS | CID 70753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. benchchem.com [benchchem.com]

- 16. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. photometrics.net [photometrics.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. uni-saarland.de [uni-saarland.de]

- 27. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 2-Fluorobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | 2-fluoro-1,3-benzothiazole | [1][2] |

| CAS Number | 1123-98-4 | [1][3] |

| Molecular Formula | C₇H₄FNS | [1][3] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Clear colorless liquid | [2] |

| XLogP3 | 2.7 | [1] |

Solubility Profile

Benzothiazole and its derivatives generally exhibit good solubility in common organic solvents and limited aqueous solubility.[4][5] The introduction of a fluorine atom at the 2-position is expected to influence its solubility profile due to fluorine's high electronegativity and ability to participate in hydrogen bonding.

Predicted Solubility

Based on the general solubility of benzothiazoles and the properties of common organic solvents, the following qualitative solubility profile for 2-Fluorobenzothiazole is anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Sparingly soluble to soluble | The fluorine atom may engage in hydrogen bonding, but the overall aromatic structure limits high aqueous solubility. Solubility is expected to be better in alcohols than in water. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble to very soluble | These solvents are effective at solvating polar and aromatic compounds. |

| Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl ether) | Soluble | The aromatic benzothiazole core suggests good solubility in nonpolar organic solvents. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining equilibrium solubility.[6][7]

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials with screw caps

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. For liquid samples, centrifugation can be used to ensure clear separation.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter compatible with the solvent to remove any remaining undissolved solid.

-

Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Stability Profile

The stability of this compound can be influenced by factors such as pH, temperature, and exposure to light.[8] While specific degradation pathways for this compound are not documented, studies on other benzothiazole derivatives suggest potential degradation mechanisms. For instance, biodegradation of some benzothiazoles can proceed through hydroxylation.[9][10]

Predicted Stability

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | Stable in neutral and acidic conditions. Potential for hydrolysis under strong basic conditions. | Nucleophilic attack by hydroxide at the 2-position, potentially leading to the formation of 2-hydroxybenzothiazole. |

| Temperature | Stable at ambient temperatures. Decomposition may occur at elevated temperatures. | Thermal decomposition pathways would need to be determined experimentally. |

| Light | Potential for photodegradation upon exposure to UV light. | Photochemical reactions could lead to ring opening or other structural modifications. |

Experimental Protocol for Stability Assessment

A common approach to assessing chemical stability involves subjecting the compound to various stress conditions and monitoring its concentration over time.[11]

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Organic solvents (e.g., methanol, acetonitrile)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC with a stability-indicating method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

-

Sample Preparation for Stress Conditions:

-

pH Stability: Dilute the stock solution in aqueous buffers of different pH values.

-

Thermal Stability: Store aliquots of the stock solution at various temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose aliquots of the stock solution to a controlled light source in a photostability chamber. A dark control should be kept under the same temperature conditions.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.

-

Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

References

- 1. This compound | C7H4FNS | CID 70753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]

- 11. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Fluorobenzothiazole, a key intermediate in pharmaceutical and agrochemical research. Due to its hazardous properties, a thorough understanding and strict adherence to the following protocols are imperative to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications based on available data.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Signal Word: Danger

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄FNS |

| Molecular Weight | 153.18 g/mol [1] |

| Appearance | Clear, colorless liquid |

| Boiling Point | 211-212 °C (lit.)[2] |

| Density | 1.323 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.585 (lit.)[2] |

| Flash Point | 199 °F (92.8 °C)[2] |

| pKa | 0.57 ± 0.10 (Predicted)[2] |

Toxicological Data

Table 3: Acute Toxicity Data for 2-Chlorobenzothiazole (for reference)

| Route | Species | Value |

| Oral LD50 | Rat (male) | 139 mg/kg bw[3] |

| Inhalation LC50 | Rat (male/female) | >= 79 mg/m³ air (nominal)[3] |

Given the "Toxic in contact with skin" classification, it is critical to prevent any direct contact with this substance.

Experimental Protocols: Laboratory Best Practices for Safe Handling

Due to the hazardous nature of this compound, a strict and detailed protocol for its handling is essential. The following represents a general best-practice workflow for a laboratory setting.

Pre-Experiment Planning and Preparation

-

Risk Assessment: Before any experiment, conduct a thorough risk assessment. Identify potential hazards, exposure routes, and necessary control measures.

-

Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound.

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.

-

Emergency Equipment: Ensure that a fully stocked spill kit, safety shower, and eyewash station are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear double-layered chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove).

-

Body Protection: A flame-resistant lab coat, worn over personal clothing, is essential.

-

Respiratory Protection: If there is a risk of inhalation exposure despite working in a fume hood, a properly fitted respirator with an appropriate cartridge is necessary.

Handling and Dispensing

-

Ventilation: All manipulations of this compound must be performed within a properly functioning chemical fume hood.

-

Dispensing: Use a syringe or a positive displacement pipette for transferring the liquid. Avoid pouring directly from the container to minimize the risk of spills and splashes.

-

Containment: Perform all work over a chemically resistant tray to contain any potential spills.

-

Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, and bases.

Storage

-

Store this compound in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and clearly labeled.

-

Store away from incompatible materials.

Waste Disposal

-

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Collect waste in a designated, labeled, and sealed container.

-

Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2. Accidental Release Measures

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team.

-

Prevent entry to the affected area.

-

Provide the emergency response team with the SDS and any relevant information about the spill.

-

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

The Advent of Fluorinated Benzothiazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, lauded for its wide spectrum of pharmacological activities. A pivotal moment in the evolution of this privileged structure was the introduction of fluorine, a strategic modification that significantly enhanced the therapeutic potential of this class of compounds. This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzothiazoles, with a particular focus on their development as potent antitumor agents. We will delve into the seminal synthetic strategies, present key quantitative biological data, and elucidate the primary mechanisms of action that underpin their therapeutic efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel benzothiazole-based therapeutics.

A Historical Perspective: From Unforeseen Discovery to Rational Design

The story of antitumor benzothiazoles begins with the serendipitous discovery of the parent compound, 2-(4-aminophenyl)benzothiazole. Originally synthesized as part of a screening program for tyrosine kinase inhibitors, this molecule exhibited a unique and potent profile of antitumor activity.[1][2] Subsequent structure-activity relationship (SAR) studies revealed that substitutions on the 2-phenyl ring, particularly at the 3'-position with small alkyl or halogen groups, could enhance both the potency and the spectrum of activity against various cancer cell lines.[1][3]

However, the development of these early benzothiazoles was hampered by two key challenges: undesirable metabolic hydroxylation and a peculiar biphasic dose-response relationship observed in sensitive cell lines.[1][4][5] At low nanomolar concentrations, the compounds induced cell death, but at higher micromolar concentrations, they paradoxically stimulated cell proliferation.[1][2] This phenomenon was hypothesized to be caused by a metabolite that inactivates the bioactivating enzyme, cytochrome P450 1A1 (CYP1A1).[1]

This led to a rational drug design approach centered on blocking the sites of metabolic deactivation. Fluorine, with its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, was identified as an ideal candidate for this purpose.[4][6] The introduction of fluorine onto the benzothiazole nucleus was envisioned to prevent hydroxylation, thereby enhancing metabolic stability, increasing potency, and potentially eliminating the problematic biphasic response.[1][6] This strategic fluorination gave rise to a new generation of benzothiazole derivatives with significantly improved pharmacological profiles.

Synthetic Milestones: Crafting the Fluorinated Benzothiazole Core

The synthesis of fluorinated benzothiazoles has been achieved through several key methodologies, primarily revolving around the construction of the benzothiazole ring system.

Jacobsen Cyclization of Thiobenzanilides

A foundational method for the synthesis of 2-arylbenzothiazoles is the Jacobsen cyclization, which involves the oxidative cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide in an alkaline solution.[7][8] This method has been adapted for the synthesis of fluorinated analogues. However, the use of asymmetrically substituted fluoro-thiobenzanilides can lead to the formation of regioisomeric mixtures, necessitating modified procedures to achieve regioselectivity.[1][9]

Condensation of 2-Aminothiophenols with Aldehydes or Carboxylic Acids

A more direct and widely employed route involves the condensation of a substituted 2-aminothiophenol with an aromatic aldehyde or carboxylic acid.[10][11][12][13] This approach offers greater control over the final substitution pattern. For the synthesis of many potent fluorinated benzothiazoles, a fluorinated 2-aminothiophenol is reacted with a substituted benzaldehyde under various conditions, often with an oxidizing agent to facilitate the cyclization.[14]

Quantitative Biological Activity

The fluorination of the benzothiazole scaffold has led to compounds with remarkable potency and selectivity against a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity (GI50 values) of key fluorinated benzothiazoles.

| Compound | Position of Fluorine | 3'-Substituent | MCF-7 (Breast) GI50 (nM) | MDA-MB-468 (Breast) GI50 (nM) |

| 2-(4-aminophenyl)-5-fluorobenzothiazole | 5-F | H | < 1 | < 1 |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | 5-F | CH3 | < 1 | < 1 |

| 2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole | 6-F | CH3 | < 1 | < 1 |

| 2-(4-amino-3-methylphenyl)-7-fluorobenzothiazole | 7-F | CH3 | < 1 | < 1 |

| 2-(4-amino-3-methylphenyl)-4-fluorobenzothiazole | 4-F | CH3 | < 1 | < 1 |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | 5-F | - | < 0.1 | < 0.1 |

Data compiled from Hutchinson et al., 2001 and Shi et al., 2006.[1][14]

Notably, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (also known as 5F 203 or NSC 703786) emerged as a lead compound, exhibiting potent and selective activity without the biphasic dose-response observed with its non-fluorinated precursor.[4][15] Another highly potent compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), also demonstrated exceptionally low GI50 values.[14]

Mechanism of Action: A Tale of Bioactivation

The primary mechanism of action for many potent antitumor fluorinated benzothiazoles, particularly the 2-(4-aminophenyl) derivatives, involves a unique process of metabolic bioactivation within sensitive cancer cells.

The CYP1A1 Signaling Pathway

These benzothiazoles act as potent agonists for the aryl hydrocarbon receptor (AhR).[1] Upon binding, the ligand-AhR complex translocates to the nucleus and induces the expression of cytochrome P450 1A1 (CYP1A1).[1][16] The induced CYP1A1 enzyme then metabolizes the fluorinated benzothiazole into a reactive electrophilic species.[4][15][16] This reactive intermediate can form covalent adducts with macromolecules, including DNA, leading to DNA damage and ultimately triggering apoptosis and cell death.[1][4][16] This mechanism confers a high degree of selectivity, as the antitumor activity is predominantly exerted in cells that can express and induce CYP1A1.[4]

Caption: CYP1A1-mediated bioactivation of fluorinated benzothiazoles.

Tubulin Polymerization Inhibition

While CYP1A1 activation is the primary mechanism for many potent antitumor benzothiazoles, some derivatives have also been shown to exert their effects through the inhibition of tubulin polymerization.[17][18][19][20] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[17][19] This represents an alternative or potentially complementary mechanism of action for certain fluorinated benzothiazole scaffolds.

Experimental Protocols

General Synthesis of 2-Arylbenzothiazoles via Condensation

Materials:

-

Substituted 2-aminothiophenol

-

Substituted benzaldehyde

-

Solvent (e.g., ethanol, dimethyl sulfoxide)

-

Oxidizing agent (if necessary, e.g., air, iodine)

Procedure:

-

Dissolve the substituted 2-aminothiophenol in the chosen solvent.

-

Add an equimolar amount of the substituted benzaldehyde to the solution.

-

The reaction mixture is then typically heated under reflux for a specified period (e.g., 2-4 hours).[12]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization from a suitable solvent.[11]

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21][22][23] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[21][22]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[22][24]

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzothiazole compounds for a specified duration (e.g., 72 hours).[24][25]

-

MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[21][22]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23][24]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (the concentration of drug that inhibits cell growth by 50%).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzothiazole scaffold has been a resounding success in medicinal chemistry, leading to the development of potent and selective antitumor agents with improved pharmacological properties. The understanding of their CYP1A1-mediated bioactivation mechanism has provided a clear rationale for their selective toxicity towards certain cancer cells. While significant progress has been made, future research in this area could focus on several key aspects:

-

Exploring Novel Fluorination Patterns: Investigating the effects of different fluorination patterns on the benzothiazole ring and the 2-aryl substituent to further optimize activity and selectivity.

-

Targeting Other Therapeutic Areas: While the focus has been on anticancer activity, the unique properties of fluorinated benzothiazoles could be leveraged for the development of agents targeting other diseases.

-

Prodrug Strategies: The development of prodrugs of highly potent fluorinated benzothiazoles could further enhance their pharmacokinetic properties and clinical utility.[1]

-

Combination Therapies: Investigating the synergistic effects of fluorinated benzothiazoles with other established anticancer agents to overcome drug resistance and improve treatment outcomes.

The history of fluorinated benzothiazoles serves as a compelling case study in the power of rational drug design. By understanding the metabolic liabilities of a lead compound, medicinal chemists were able to strategically employ fluorine to create a new generation of molecules with enhanced therapeutic potential, a legacy that continues to inspire the development of novel therapeutics.

References

- 1. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. researchgate.net [researchgate.net]

- 24. MTT (Assay protocol [protocols.io]

- 25. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols for the Purification of 2-Fluorobenzothiazole and a Related Derivative

Introduction

This document provides detailed protocols for the purification of 2-Fluorobenzothiazole. It is important to note that this compound is a liquid at room temperature, which makes conventional recrystallization, a technique for purifying solids, unsuitable.[1][2] Therefore, this guide is presented in two parts:

-

Part 1: Describes the purification of liquid this compound using Fractional Freezing , a low-temperature crystallization technique.

-

Part 2: Provides a standard Recrystallization protocol for a closely related solid compound, 2-Amino-6-fluorobenzothiazole , as a practical example for researchers working with solid benzothiazole derivatives.

Part 1: Purification of this compound by Fractional Freezing

Principle of the Method

Fractional freezing is a purification technique that separates substances based on differences in their freezing points.[1][3] For the purification of a liquid compound, the substance is slowly cooled to a temperature where the pure compound begins to crystallize, while the impurities remain concentrated in the remaining liquid phase. The solid, purified fraction is then separated from the impure liquid. This method is particularly useful for purifying heat-sensitive liquids or when distillation is not practical.[4][5]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. Notably, the freezing point of this compound is not widely reported in the literature and must be determined experimentally prior to performing the purification.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNS | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| Appearance | Clear colorless liquid | [2] |

| Density | 1.323 g/mL at 25 °C | [1] |

| Boiling Point | 97-98 °C at 16 mmHg | [6][7] |

| Freezing Point | Not Reported. Must be determined experimentally. | - |

Experimental Protocol: Fractional Freezing

This protocol outlines the steps for purifying this compound by fractional freezing.

1. Preliminary Determination of Freezing Point: a. Place a small sample (approx. 1-2 mL) of the crude this compound into a test tube equipped with a magnetic stir bar and a low-temperature thermometer or thermocouple. b. Slowly cool the sample in a controlled-temperature bath (e.g., a dry ice/acetone or liquid nitrogen bath). c. Stir the liquid and monitor the temperature closely. The temperature at which the first crystals appear and remain is the approximate freezing point. Record this temperature.

2. Fractional Freezing Procedure: a. Place the bulk of the crude this compound into a round-bottom flask or a specialized crystallization vessel. b. Begin slow, continuous stirring of the liquid. c. Immerse the flask in a cooling bath set to a temperature slightly above the predetermined freezing point. d. Gradually lower the temperature of the bath to just below the freezing point to initiate crystallization. The cooling should be slow (e.g., 1-2 °C per hour) to promote the formation of pure crystals. e. Allow the crystallization to proceed until approximately 25-50% of the liquid has solidified. The solid portion represents the purified this compound, while the impurities will be concentrated in the remaining liquid.

3. Isolation of Purified Product: a. Once the desired amount of solid has formed, decant the remaining impure liquid while the mixture is still cold. b. To further purify the solid, a "sweating" step can be performed by slowly raising the temperature to just below the freezing point to melt any trapped impurities on the crystal surfaces. c. Allow the purified solid to melt at room temperature. d. The purity of the resulting liquid can be assessed by analytical techniques such as GC-MS or NMR spectroscopy. The process can be repeated for higher purity.

Workflow for Fractional Freezing

References

- 1. This compound CAS#: 1123-98-4 [m.chemicalbook.com]

- 2. This compound, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C7H4FNS | CID 70753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4-Fluorobenzo[d]thiazol-2-amine | 20358-06-9 [smolecule.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound, 99% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

Application Note and Protocol: Purification of 2-Fluorobenzothiazole using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluorobenzothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often results in a crude product containing impurities such as starting materials, by-products, and reaction intermediates. Effective purification is crucial to obtain a compound of high purity for subsequent applications and analyses. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is based on established principles of chromatography for heterocyclic compounds and provides a robust starting point for optimization.

Principle of Separation

Column chromatography is a widely used technique for the separation of chemical compounds from a mixture. The separation is based on the differential adsorption of the components onto a stationary phase (in this case, silica gel) as a mobile phase (the eluent) is passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, thus enabling separation. The choice of eluent system is critical for achieving good separation, and it is often determined by preliminary analysis using Thin Layer Chromatography (TLC). For a successful separation, the target compound should ideally have an Rf value of approximately 0.2-0.4 on a TLC plate developed with the chosen eluent.[1][2]

Experimental Protocol

This protocol outlines the steps for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) (all HPLC grade)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (washed and dried)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Rotary evaporator

2. Preparation of the Eluent System

The polarity of the eluent system is crucial for effective separation. Based on the purification of similar benzothiazole derivatives, a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate or dichloromethane) is recommended.[3][4]

-

Initial TLC Analysis: Before packing the column, determine the optimal eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., 5%, 10%, 20% EtOAc in hexane). The ideal solvent system will give the this compound spot an Rf value between 0.2 and 0.4, with good separation from impurities.[1][5]

-

Gradient Elution: For complex mixtures or difficult separations, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can be beneficial.[2][6]

3. Packing the Column (Wet Packing Method)

Proper column packing is essential to avoid channeling and ensure good separation.[1][7]

-

Securely clamp the chromatography column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.

-

Continuously add the slurry until the desired column height is reached (typically 20-30 cm for a 1-5 g scale).

-

Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.

-

Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

4. Loading the Sample

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Carefully apply the sample solution to the top of the silica gel column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

-

Carefully add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed.

5. Elution and Fraction Collection

-

Carefully fill the top of the column with the eluent.

-

Begin eluting the column by opening the stopcock. Collect the eluent in fractions (e.g., 10-20 mL per fraction) in test tubes or flasks.

-

If using a gradient elution, gradually increase the polarity of the eluent as the chromatography progresses.[7]

-

Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate, develop it in a suitable solvent system, and visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure this compound.

6. Isolation of the Purified Compound

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).

Data Presentation

The following table summarizes suggested starting conditions for the column chromatography purification of this compound. These conditions may require optimization based on the specific impurity profile of the crude product.

| Parameter | Recommended Conditions | Notes |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Finer mesh size is used for flash chromatography, providing higher resolution. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Start with a low polarity mixture and increase if necessary. |

| Initial Eluent Composition | 5-20% Ethyl Acetate in Hexane | The optimal ratio should be determined by preliminary TLC analysis. |

| Elution Mode | Isocratic or Gradient | Gradient elution (e.g., starting with 5% EtOAc and gradually increasing to 30% EtOAc) can improve separation of complex mixtures.[2] |

| Sample Loading | Concentrated solution in a minimal volume of solvent | Dry loading (adsorbing the sample onto a small amount of silica gel before adding to the column) can also be effective for less soluble samples.[2] |

| Monitoring | Thin Layer Chromatography (TLC) with UV detection | Allows for the identification of fractions containing the pure product. |

Visualization

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. Purification [chem.rochester.edu]

- 3. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 4. Chromatography [chem.rochester.edu]

- 5. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]

- 6. reddit.com [reddit.com]

- 7. orgsyn.org [orgsyn.org]

2-Fluorobenzothiazole: A Versatile Scaffold for the Development of Novel Anticancer Agents

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-fluorobenzothiazole moiety has emerged as a privileged scaffold in the design and synthesis of potent and selective anticancer agents. Its unique structural and electronic properties contribute to favorable interactions with various biological targets implicated in cancer progression. This document provides detailed application notes, experimental protocols, and data summaries for researchers engaged in the discovery and development of novel cancer therapeutics based on this promising chemical entity.

Synthesis of Anticancer this compound Derivatives

A variety of synthetic routes have been developed to access this compound derivatives. A common and effective method involves the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde or carboxylic acid derivative. The Jacobsen cyclization of thiobenzanilides is another widely used approach.

Protocol: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole

This protocol describes a representative synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a potent anticancer agent. The synthesis proceeds via the condensation of 2-amino-5-fluorothiophenol with 4-amino-3-methylbenzoic acid.

Materials:

-

2-Amino-5-fluorothiophenol

-

4-Amino-3-methylbenzoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine 2-amino-5-fluorothiophenol (1 mmol) and 4-amino-3-methylbenzoic acid (1.1 mmol).

-

Add polyphosphoric acid (10 g) to the flask and heat the mixture to 180°C with stirring for 4 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and carefully add crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.

In Vitro Anticancer Activity

The anticancer efficacy of this compound derivatives is typically evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of these compounds.

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

This compound test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of various this compound derivatives against a selection of human cancer cell lines.

Table 1: Anticancer Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

| Compound | Substitution | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2-(4-Aminophenyl)-5-fluorobenzothiazole | 5-F | MCF-7 (Breast) | <0.001 | [1] |

| MDA-MB-468 (Breast) | <0.001 | [1] | ||

| PC-3 (Prostate) | >10 | [1] | ||

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | 5-F, 3-CH3 | MCF-7 (Breast) | Potent | [1] |

| NCI 60-cell panel | Broad Spectrum | [1] | ||

| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | 5-F, 3,4-(OCH3)2 | MCF-7 (Breast) | Nanomolar | [2] |

| MDA-MB-468 (Breast) | Nanomolar | [2] |

Table 2: Anticancer Activity of Other this compound Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazine-based 2-amino-6-fluorobenzothiazole | HeLa (Cervical) | 2.41 | [3] |

| COS-7 (Kidney) | 4.31 | [3] | |

| 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | Concentration-dependent cytotoxicity | [4] |

Mechanism of Action: Key Signaling Pathways

Several this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent mechanism involves the induction of cytochrome P450 1A1 (CYP1A1) and subsequent metabolic activation, leading to the formation of DNA adducts and cell death in sensitive cancer cells.[5] Additionally, modulation of the NF-κB signaling pathway has been implicated in the anticancer activity of these compounds.

Signaling Pathway Diagrams

References

- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-Fluorobenzothiazole-based Antimicrobial Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of 2-fluorobenzothiazole derivatives. This class of compounds has emerged as a promising scaffold in the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. The inclusion of a fluorine atom on the benzothiazole core can significantly enhance the biological activity and pharmacokinetic properties of these molecules.